Suc-Phe-Gly-Leu-bNA
Overview
Description
Suc-Phe-Gly-Leu-bNA, also known as N-Succinyl-L-phenylalanyl-glycyl-L-leucine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying enzyme kinetics and specificity, especially for proteases like chymotrypsin and other serine proteases. The p-nitroanilide (pNA) group serves as a chromogenic reporter, allowing researchers to monitor enzymatic activity through spectrophotometric methods.
Scientific Research Applications
Suc-Phe-Gly-Leu-bNA is widely used in various fields of scientific research:
Biochemistry: It serves as a substrate for studying the kinetics and specificity of proteases.
Medicine: It is used in diagnostic assays to measure protease activity in biological samples.
Pharmaceutical Research: It aids in the screening of protease inhibitors, which are potential therapeutic agents.
Industrial Applications: It is employed in quality control processes for enzyme preparations
Mechanism of Action
Target of Action
Suc-Phe-Gly-Leu-bNA is a synthetic peptide that is commonly used as a substrate for protease enzyme activity assays . The primary targets of this compound are specific proteases, such as trypsin or chymotrypsin . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.
Mode of Action
The interaction of this compound with its targets involves the cleavage of the peptide bond. This compound has a chromogenic p-nitroaniline (bNA) group attached to the C-terminus . When acted upon by specific proteases, the peptide bond is cleaved, resulting in the release of bNA . This cleavage and subsequent release of bNA is the primary mode of action of this compound.
Biochemical Pathways
The cleavage of the peptide bond in this compound by proteases is a key step in the proteolysis pathway. This process is essential for protein digestion and turnover. The released bNA can be quantified spectrophotometrically at 405 nm, allowing for the measurement of enzymatic activity . This indicates the compound’s influence on the proteolysis pathway and its downstream effects.
Result of Action
The primary molecular effect of this compound’s action is the cleavage of its peptide bond and the release of bNA . This allows for the measurement of the activity of specific proteases, providing valuable information about the state of protein digestion and regulation in the system under study. The cellular effects would depend on the specific context and the roles of the targeted proteases in that context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the activity of the proteases that interact with this compound. Additionally, the compound should be kept dry and protected from light to maintain its stability and prevent degradation
Biochemical Analysis
Cellular Effects
Suc-Phe-Gly-Leu-bNA influences cellular processes by serving as a tool to investigate protease activity within cells. Proteases play essential roles in cell signaling pathways, gene expression, and cellular metabolism. By using this compound in cellular assays, researchers can monitor the activity of proteases and their impact on cellular functions. For example, the cleavage of this compound by proteases can affect the regulation of apoptosis, cell proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of proteases. The compound binds to the enzyme’s active site, where the peptide bond between leucine and β-naphthylamide is hydrolyzed. This hydrolysis reaction releases β-naphthylamine, which can be detected and measured. The binding interactions between this compound and proteases are highly specific, allowing for precise measurement of enzyme activity. Additionally, the cleavage of this compound can lead to changes in gene expression and enzyme regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Researchers have observed that the activity of this compound in enzymatic assays remains consistent over short periods, but long-term studies may require careful storage and handling to maintain its integrity. Additionally, the long-term effects of this compound on cellular function can be studied using in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Researchers have identified threshold effects where the compound’s activity is optimal, and any deviation from this range can lead to reduced efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as chymotrypsin and trypsin, which are involved in protein digestion and metabolism. The hydrolysis of this compound by these enzymes releases β-naphthylamine, which can be further metabolized or excreted. The compound’s involvement in these pathways allows researchers to study the dynamics of protease activity and its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis or passive diffusion. Once inside the cell, this compound can interact with intracellular proteases, leading to its cleavage and the release of β-naphthylamine. The distribution of this compound within tissues depends on factors such as tissue permeability and the presence of transporters or binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm and lysosomes. The targeting signals or post-translational modifications of this compound may direct it to specific organelles, where it interacts with proteases. The subcellular localization of this compound is essential for understanding its role in cellular processes and enzyme regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Phe-Gly-Leu-bNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) for activation, and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
While SPPS is suitable for laboratory-scale synthesis, industrial production may employ solution-phase peptide synthesis (SolPPS) or liquid-phase peptide synthesis (LPPS) for larger quantities. These methods can be more cost-effective and scalable. Biomimetic cyclic propylphosphonic anhydride (T3P®) is often used in these processes to promote amidation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Suc-Phe-Gly-Leu-bNA primarily undergoes hydrolysis when acted upon by proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Proteases: Enzymes like chymotrypsin are commonly used to catalyze the hydrolysis of this compound.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during enzymatic reactions.
Major Products
The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for chymotrypsin.
Boc-Phe-Ser-Arg-pNA: Used for studying trypsin activity.
Z-Gly-Gly-Arg-pNA: A substrate for thrombin.
Uniqueness
Suc-Phe-Gly-Leu-bNA is unique due to its specific sequence, which makes it an ideal substrate for chymotrypsin and similar proteases. The presence of the p-nitroanilide group allows for easy detection and quantification of enzymatic activity, making it highly valuable in both research and industrial applications .
Properties
IUPAC Name |
4-[[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6/c1-20(2)16-25(31(41)33-24-13-12-22-10-6-7-11-23(22)18-24)35-28(37)19-32-30(40)26(17-21-8-4-3-5-9-21)34-27(36)14-15-29(38)39/h3-13,18,20,25-26H,14-17,19H2,1-2H3,(H,32,40)(H,33,41)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMBYLVSDVLBAC-UIOOFZCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202000-07-5 | |
Record name | 202000-07-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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